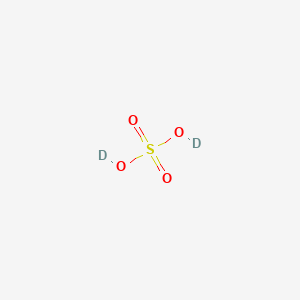![molecular formula C13H11NO2S B058215 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid CAS No. 153894-33-8](/img/structure/B58215.png)
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid belongs to the benzazepine family, which is known for its varied biological activities. The benzazepine scaffold is a core structure in medicinal chemistry, often associated with therapeutic potential across a wide range of biological targets.
Synthesis Analysis
The synthesis of benzazepine derivatives, including those closely related to 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid, typically involves strategies such as intramolecular Friedel-Crafts alkylation. This method has been developed for the efficient synthesis of benzo[b]pyrimido[5,4-f]azepines, showcasing the versatility in accessing complex benzazepine frameworks from simpler precursors (Acosta et al., 2015).
Molecular Structure Analysis
The molecular structures of benzazepine derivatives reveal significant insights into their conformation and potential interactions. The azepine ring often adopts a boat-type conformation, contributing to the compound's chemical behavior and biological activity. Detailed studies have compared the molecular conformations and supramolecular assemblies of closely related compounds, highlighting the role of hydrogen bonds and π-π stacking interactions in their structural organization (Acosta et al., 2015).
Chemical Reactions and Properties
Benzazepine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, intramolecular azo coupling and subsequent reactions can lead to the formation of novel heterocyclic skeletons, including those with fluorescent properties. Such reactions underscore the potential of benzazepine derivatives for further functionalization and the development of new materials or bioactive molecules (Galenko et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
Concurrent Synthesis of Related Compounds : A study detailed the synthesis of halogeno-substituted 6,11-dihydrodibenzo[b,e]azepines and tetrahydrodibenzo[b,f]azocines. This synthesis highlights the formation of bioactive compounds using a dibenzo[b,e]azepine and dibenzo[b,f]azocine ring system, which are vital in forming the core of various bioactive compounds (Acosta Quintero et al., 2019).
Molecular Structures and Hydrogen-bonded Assemblies : The study of four related benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid revealed diverse hydrogen-bonded assemblies in zero, one, two, and three dimensions. This research provides insights into the structural behavior of similar compounds (Guerrero et al., 2014).
Chemical Reactions and Modifications
Novel Synthesis Techniques : Innovative synthesis methods for dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione and its analogues were developed. These procedures highlight unique rearrangement reactions and potential applications in producing novel convulsants that may act as GABAA receptor antagonists (Kawamura & Casida, 1990).
Synthesis of Pyrimidine-Fused Benzazepines : The examination of the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines showcases an innovative approach using base-promoted aromatic nucleophilic substitution and acid-promoted intramolecular Friedel–Crafts cyclization. This method can be employed to produce various polysubstituted benzazepines (Acosta-Quintero et al., 2015).
Potential Therapeutic Applications
Antineoplastic Agents : A synthesis study of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents was conducted, although preliminary data did not indicate significant antineoplastic activity. This research underscores the exploration of novel compounds for cancer therapy applications (Koebel et al., 1975).
Cytotoxicity Studies : The synthesis and study of dibenzofuran annulated 1-azepines revealed moderate cytotoxicity against human ovarian carcinoma cell lines. This research indicates the potential of such compounds in cancer treatment (Yempala et al., 2020).
Future Directions
The compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid has been found to be useful in the treatment of respiratory syncytial virus (RSV) infection and for the prevention of disease associated with RSV infection . This suggests that future research could focus on further exploring its potential therapeutic applications, particularly in the treatment and prevention of RSV infections.
properties
IUPAC Name |
5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYGABQLZJUSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566069 |
Source


|
| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid | |
CAS RN |
153894-33-8 |
Source


|
| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)







![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)
